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Compound of Interest

Compound Name:
2-(Trifluoromethyl)-dl-

phenylalanine

Cat. No.: B1333503 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethyl)-dl-phenylalanine, tailored for researchers, scientists, and professionals in

drug development. The document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these

analytical techniques, and includes a visual representation of the general spectroscopic

workflow.

Please note: Specific experimental spectra for 2-(Trifluoromethyl)-dl-phenylalanine are not

widely published. Therefore, the data presented in the following tables are based on typical

values for closely related fluorinated phenylalanine analogs and theoretical predictions. These

values should be considered as estimations and may vary based on experimental conditions.

Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 2-(Trifluoromethyl)-dl-phenylalanine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

α-H 3.5 - 4.0 dd
J(Hα, Hβa) ≈ 5-7,

J(Hα, Hβb) ≈ 7-9

β-H 2.8 - 3.2 m -

Aromatic-H 7.2 - 7.6 m -

-NH₂ Broad s -

-COOH Broad s -

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Chemical Shift (δ) ppm

C=O 170 - 175

Aromatic C-CF₃ 125 - 130 (q, J(C,F) ≈ 30-35 Hz)

Aromatic CH 120 - 140

CF₃ 120 - 125 (q, J(C,F) ≈ 270-280 Hz)

α-C 55 - 60

β-C 35 - 40

Table 3: Predicted ¹⁹F NMR Chemical Shift

Fluorine Chemical Shift (δ) ppm Multiplicity

-CF₃ -60 to -65 s

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 4: Characteristic IR Absorption Bands

Functional Group Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad

N-H (Amine) Stretching 3000 - 3300 Medium

C-H (Aromatic) Stretching 3000 - 3100 Medium

C-H (Aliphatic) Stretching 2850 - 3000 Medium

C=O (Carboxylic Acid) Stretching 1700 - 1730 Strong

C=C (Aromatic) Stretching 1450 - 1600 Medium

C-F (Trifluoromethyl) Stretching 1100 - 1350 Strong

N-H (Amine) Bending 1500 - 1650 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 5: Expected Mass Spectrometry Data

Parameter Value

Molecular Formula C₁₀H₁₀F₃NO₂

Molecular Weight 233.19 g/mol

Ionization Mode Electrospray Ionization (ESI)

[M+H]⁺ (m/z) 234.07

Key Fragment Ions (m/z)
188.07 (-COOH), 166.08 (-CF₃), 91.05 (benzyl

cation)

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

NMR Spectroscopy
Sample Preparation: A sample of 2-(Trifluoromethyl)-dl-phenylalanine (typically 5-10 mg)

is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble

equivalent, is added for chemical shift calibration.

¹H NMR: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field

spectrometer. Standard parameters include a 90° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR: A one-dimensional ¹³C NMR spectrum is recorded, often using a proton-decoupled

pulse sequence to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger

number of scans and a longer acquisition time are typically required.

¹⁹F NMR: A one-dimensional ¹⁹F NMR spectrum is obtained. The wide chemical shift range

of ¹⁹F allows for excellent signal dispersion. A fluorine-free probe is used to avoid

background signals.[1]

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For solid-state analysis, a small amount of the compound is finely

ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for

Attenuated Total Reflectance (ATR) FT-IR, the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is first
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collected and automatically subtracted from the sample spectrum. The spectrum is typically

scanned over the range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the

various functional groups in the molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2-(Trifluoromethyl)-dl-phenylalanine is prepared

in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of

formic acid to promote ionization.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via

direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization

(ESI) in positive ion mode is commonly used for amino acids. A full scan mass spectrum is

acquired to determine the molecular ion peak.

Tandem MS (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) is selected

in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting

fragment ions are then analyzed in the second mass analyzer to generate an MS/MS

spectrum.

Data Analysis: The mass-to-charge ratios (m/z) of the parent ion and fragment ions are

analyzed to confirm the molecular weight and elucidate the fragmentation pathways,

providing structural confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 2-(Trifluoromethyl)-dl-phenylalanine.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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